molecular formula C12H20N4O B1376782 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1316224-24-4

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B1376782
CAS No.: 1316224-24-4
M. Wt: 236.31 g/mol
InChI Key: DJOJNWKIWIFLAV-UHFFFAOYSA-N
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Description

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide ( 1316224-24-4) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C12H20N4O and a molecular weight of 236.31 g/mol, features a pyrazole carboxamide core substituted with an N,N-dimethyl group and linked to an azepane ring . Compounds with this specific pyrazole-4-carboxamide scaffold are of significant interest in medicinal chemistry research . The structural motif of a pyrazole ring connected to a heterocycle like azepane via a carboxamide linker is frequently explored in the design and synthesis of novel bioactive molecules . Researchers utilize this building block to investigate structure-activity relationships and to develop new compounds for pharmacological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is available for immediate shipment from global stock. For specific storage conditions and handling instructions, please refer to the available safety data sheet.

Properties

IUPAC Name

1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)12(17)10-8-14-16(9-10)11-4-3-6-13-7-5-11/h8-9,11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJNWKIWIFLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(N=C1)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Scale Considerations

  • Large-scale synthesis often utilizes continuous flow reactors to enhance reaction control, reproducibility, and yield.
  • Continuous flow methods allow for precise temperature and reaction time control, improving product quality and scalability.

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

Step Reactants Conditions Outcome
1 Azepan-4-yl amine + Pyrazole-4-carboxylic acid derivative Solvent: DCM or ethanol; Base: triethylamine or pyridine; Coupling agent: carbodiimide or equivalent Formation of amide bond yielding this compound
2 Purification Chromatography or recrystallization Isolation of pure target compound

Research Findings on Preparation

  • The reaction efficiency is influenced by the choice of solvent and base; dichloromethane with triethylamine tends to provide high yields.
  • Use of continuous flow reactors in industrial settings enhances batch-to-batch consistency and allows for scale-up without loss of purity.
  • The amide bond formation is generally high yielding and selective, minimizing side reactions.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, Ethanol Solvent choice affects solubility and reaction rate
Base/Catalyst Triethylamine, Pyridine Neutralizes acid byproducts, promotes coupling
Coupling Agent Carbodiimides (e.g., EDC, DCC) Activates carboxylic acid for amide bond formation
Reaction Temperature Room temperature to reflux Optimized to balance reaction rate and side reactions
Reaction Time Several hours (typically 2-24 hours) Dependent on scale and conditions
Purification Method Chromatography, Recrystallization Ensures high purity of final compound
Industrial Scale Continuous flow reactors Enhances reproducibility and scalability

Chemical Reactions Analysis

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using reagents like halogens or alkylating agents. Major products formed from these reactions include substituted pyrazole and azepane derivatives.

Scientific Research Applications

Chemical and Synthetic Applications

1. Building Block in Organic Synthesis

  • The compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives that can be used in further research or industrial applications.

2. Reagent in Organic Reactions

  • It is employed as a reagent in several organic reactions due to its reactivity. The presence of functional groups facilitates its use in coupling reactions and other transformations essential for creating new compounds.

Biological Applications

1. Antimicrobial and Antifungal Properties

  • Preliminary studies indicate that 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide exhibits antimicrobial and antifungal activities. These properties are under investigation for their potential use in developing new antibacterial and antifungal agents .

2. Potential Anticancer Agent

  • Recent research highlights the compound's potential as an anticancer drug. Studies have shown that related pyrazole derivatives can inhibit key kinases involved in cancer progression, such as JAK2/3 and Aurora A/B kinases. The IC50 values for these activities range from 0.008 to 2.52 μM against various cancer cell lines, indicating strong anticancer potential .

Industrial Applications

1. Pharmaceutical Development

  • The compound is being explored for its utility in pharmaceutical development, particularly as an intermediate in synthesizing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy or reduce side effects in drug formulations .

2. Agrochemical Production

  • In the agrochemical industry, it can serve as an intermediate in the production of pesticides or herbicides, contributing to the development of new agricultural products that are more effective or environmentally friendly .

Mechanism of Action

The mechanism of action of 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key References
This compound C₁₂H₂₀N₄O 236.31 Azepane, dimethylcarboxamide Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Chloro, phenyl, cyano, methyl 133–135 68
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O 437.1 Dichloro, phenyl, cyano, methyl 171–172 68
N-(2-aminoethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide C₈H₁₄N₄O 125.17 Aminoethyl, dimethylcarboxamide Not reported Not reported
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Ethyl, methyl, pyrazolopyridine Not reported Not reported

Key Observations

Structural Flexibility vs. Rigidity: The azepane ring in the target compound introduces conformational flexibility, which may enhance binding to dynamic biological targets compared to rigid aryl-substituted analogs (e.g., compounds 3a–3e in ) .

Substituent Effects on Physicochemical Properties: Halogenation: Chloro substituents (e.g., in 3a and 3b) increase molecular weight and melting points (133–172°C) due to enhanced van der Waals interactions . Polar Groups: The dimethylcarboxamide group in the target compound improves aqueous solubility relative to cyano-substituted derivatives (e.g., 3a–3e) .

Synthetic Accessibility: The target compound’s synthesis is likely more complex than that of simpler analogs (e.g., N-(2-aminoethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide) due to the azepane ring’s steric demands . Yields for aryl-substituted derivatives (68–71%) suggest moderate efficiency in coupling reactions, though the target compound’s yield remains unreported .

Biological Activity

1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound characterized by its unique structural features, including an azepane ring, a pyrazole ring, and a carboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and antimicrobial properties.

  • IUPAC Name : 1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide
  • CAS Number : 1316224-24-4
  • Molecular Weight : 236.31 g/mol
  • Chemical Structure : The compound features a complex arrangement that allows for diverse interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies on related pyrazole derivatives have shown significant inhibition of JAK2/3 and Aurora A/B kinases, which are implicated in cancer progression. The IC50 values for these activities ranged from 0.008 to 2.52 μM, indicating potent effects against cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells .

Table: Anticancer Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 Value (μM)Cell Line
10eJAK20.166K562
10eJAK30.057K562
10eAurora A0.939HCT116
10eAurora B0.583HCT116

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. The presence of the azepane moiety has been linked to enhanced antibacterial effects, particularly against strains such as E. coli and S. aureus. Research indicates that modifications in the structure can lead to varying degrees of antimicrobial efficacy, emphasizing the importance of the aliphatic amide pharmacophore .

Table: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CPseudomonas aeruginosaLow

Study on Kinase Inhibition

In a focused study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, compound 10e was noted for its ability to down-regulate the phosphorylation of key signaling proteins such as STAT3 and STAT5 in cancer cell lines, suggesting a mechanism for its antiproliferative effects .

Study on Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of various pyrazole derivatives, revealing that compounds with specific structural features showed significant inhibition against bacterial strains at concentrations that were effective compared to standard antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide?

Answer:
A plausible route involves coupling a pyrazole-4-carboxylic acid derivative with azepane via an activated intermediate (e.g., acid chloride or mixed anhydride). For example:

Activation : React pyrazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acyl chloride intermediate.

Amidation : Add azepane under inert conditions (e.g., dry dichloromethane) to yield the target compound.

Workup : Purify via column chromatography or recrystallization.
Key Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Monitor progress using TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrazole ring and azepane substitution using 1^1H and 13^{13}C NMR. For example, pyrazole C-4 carboxamide protons typically resonate at δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C12_{12}H20_{20}N4_4O: 248.16 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • FTIR : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .

Basic: What safety protocols are essential during experimental handling?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste Management : Segregate organic waste (e.g., solvents) and neutralize acidic/basic byproducts before disposal via certified hazardous waste services .

Advanced: How can researchers evaluate the biological activity of this compound?

Answer:

  • Antifungal Assays : Test against phytopathogenic fungi (e.g., Gibberella zeae) using mycelial growth inhibition assays. Calculate EC50_{50} values via dose-response curves (e.g., 1.8 μg/mL for related compounds) .
  • Enzyme Inhibition : Measure succinate dehydrogenase (SDH) activity spectrophotometrically. Compare IC50_{50} values (e.g., 6.9 μg/mL for analogs) against controls like penthiopyrad .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?

Answer:

  • 3D-QSAR Modeling : Generate comparative molecular field analysis (CoMFA) models using analogs with known EC50_{50}/IC50_{50} data. Focus on substituent effects at the azepane and pyrazole positions .
  • Molecular Docking : Simulate binding to SDH (PDB: 2WQ3) to identify key interactions (e.g., H-bonds with Arg59, π-π stacking with Trp173). Validate docking poses via MD simulations .
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyrazole ring and assess changes in potency .

Advanced: How to resolve contradictions between in vitro and enzymatic assay data?

Answer:

Purity Verification : Re-analyze compound purity via HPLC to rule out impurities causing false negatives/positives.

Solubility Testing : Use DMSO or cyclodextrin complexes to improve aqueous solubility and bioavailability.

Orthogonal Assays : Compare results from fungal growth inhibition (whole organism) and SDH enzymatic assays (isolated protein). Discrepancies may indicate off-target effects .

Metabolic Stability : Assess hepatic microsomal degradation to identify rapid metabolism in vitro .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to evaluate binding stability. Analyze RMSD and hydrogen bond occupancy.
  • Free Energy Calculations : Use MM/GBSA to estimate binding free energy (ΔG). Correlate with experimental IC50_{50} values .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase .

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